Benzylmonobactam
Overview
Description
Benzylmonobactam is a member of the monobactam class of antibiotics, which are characterized by their monocyclic beta-lactam structure. These compounds are known for their ability to inhibit bacterial cell wall synthesis, making them effective against a variety of gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzylmonobactam typically involves the following steps:
Formation of the Beta-Lactam Ring: The beta-lactam ring is synthesized through a cyclization reaction involving a suitable precursor, such as an azetidinone derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the beta-lactam ring.
Final Modifications: Additional functional groups may be added to enhance the compound’s stability and activity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.
Use of Catalysts: Employing catalysts to increase reaction rates and improve efficiency.
Purification Steps: Utilizing techniques such as crystallization and chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions: Benzylmonobactam undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like benzyl halides and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of this compound with altered functional groups.
Substitution Products: Substituted derivatives with different functional groups introduced
Scientific Research Applications
Benzylmonobactam has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-lactam chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and potential use in combating bacterial infections.
Medicine: Explored as a potential therapeutic agent for treating infections caused by gram-negative bacteria.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control processes .
Mechanism of Action
Benzylmonobactam exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) located within the bacterial cell wall, preventing the cross-linking of peptidoglycan strands. This disruption leads to cell lysis and ultimately, bacterial death. The compound’s unique structure allows it to evade certain beta-lactamase enzymes, making it effective against resistant bacterial strains .
Comparison with Similar Compounds
Aztreonam: Another monobactam antibiotic with a similar mechanism of action but different structural features.
Penicillins: Beta-lactam antibiotics with a fused thiazolidine ring, differing in their spectrum of activity and resistance profiles.
Cephalosporins: Beta-lactam antibiotics with a fused dihydrothiazine ring, offering a broader spectrum of activity.
Uniqueness of Benzylmonobactam: this compound stands out due to its monocyclic beta-lactam structure, which provides unique advantages in terms of stability and resistance to beta-lactamase enzymes. This makes it a valuable compound in the development of new antibiotics and in the study of beta-lactam chemistry .
Properties
IUPAC Name |
potassium;(3S)-2-oxo-3-[(2-phenylacetyl)amino]azetidine-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S.K/c14-10(6-8-4-2-1-3-5-8)12-9-7-13(11(9)15)19(16,17)18;/h1-5,9H,6-7H2,(H,12,14)(H,16,17,18);/q;+1/p-1/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZPLBSLBKRKFB-FVGYRXGTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1S(=O)(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11KN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80543-46-0 | |
Record name | Benzylmonobactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080543460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylmonobactam | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UW6P7FF7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.